

Diquas (Diquafosol) and its Impact on Tear Film Stability: A Comparative Guide

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Compound of Interest

Compound Name: *Diquas*

Cat. No.: *B10828734*

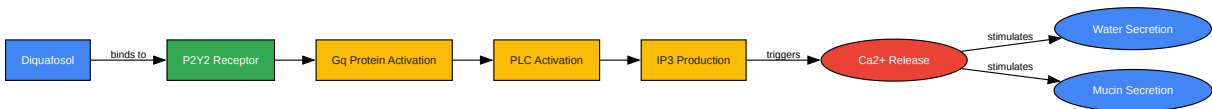
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **Diquas** (diquafosol sodium) in enhancing tear film stability against other common therapeutic alternatives for dry eye disease. The information presented is supported by experimental data from clinical studies to aid in research and development decisions.

Mechanism of Action: A Dual Approach to Tear Film Restoration

Diquafosol is a purinergic P2Y2 receptor agonist. Its therapeutic effect stems from its ability to stimulate both the aqueous and mucin components of the tear film.^[1] Upon topical administration, diquafosol binds to P2Y2 receptors on conjunctival epithelial and goblet cells. This binding action triggers a signaling cascade that elevates intracellular calcium levels.^[2] The increased calcium concentration leads to two primary outcomes: the secretion of fluid from conjunctival epithelial cells and the secretion of mucin from goblet cells.^{[1][2]} This dual-action mechanism directly addresses the deficiencies in tear quantity and quality that contribute to tear film instability in dry eye disease.^[1]



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Diquas Signaling Pathway.

Quantitative Comparison of Clinical Efficacy

The following tables summarize the quantitative data from various clinical trials, comparing the effects of **Diquas** on key parameters of tear film stability and ocular surface health with other treatments.

Table 1: Change in Tear Film Breakup Time (TBUT)

Treatment	Baseline TBUT (seconds)	Change from Baseline (seconds)	Duration of Study
Diquafosol 3%	4.42 ± 0.93	+1.63	12 weeks
Cyclosporine 0.05%	4.57 ± 1.11	+1.65	12 weeks
Diquafosol 3%	Not Specified	Significantly prolonged at 4 weeks	4 weeks
Artificial Tears	Not Specified	No significant change	4 weeks

Data compiled from a 2024 clinical trial comparing Diquafosol and Cyclosporine, and a 2013 study comparing Diquafosol and artificial tears.[3]

Table 2: Change in Corneal Fluorescein Staining Score

Treatment	Baseline Score	Change from Baseline	Duration of Study
Diquafosol 3%	Not Specified	Significantly decreased	12 weeks
Cyclosporine 0.05%	Not Specified	Significantly decreased	12 weeks
Diquafosol 3%	Not Specified	Superior improvement in rose bengal staining	4 weeks
Sodium Hyaluronate 0.1%	Not Specified	Inferior improvement in rose bengal staining	4 weeks

Data from a 2024 study and a 2012 randomized controlled trial.[\[3\]](#)[\[4\]](#)

Table 3: Change in Schirmer's Test Score

Treatment	Baseline (mm/5 min)	Change from Baseline (mm/5 min)	Duration of Study
Diquafosol 3%	5.91 ± 2.99	+1.78	12 weeks
Cyclosporine 0.05%	5.68 ± 3.59	+2.37	12 weeks

Data from a 2024 clinical trial.[\[3\]](#)

Experimental Protocols

Tear Film Breakup Time (TBUT) Measurement

- A sterile fluorescein strip is moistened with a single drop of non-preserved saline.
- The lower eyelid is gently retracted, and the moistened strip is applied to the inferior tarsal conjunctiva.

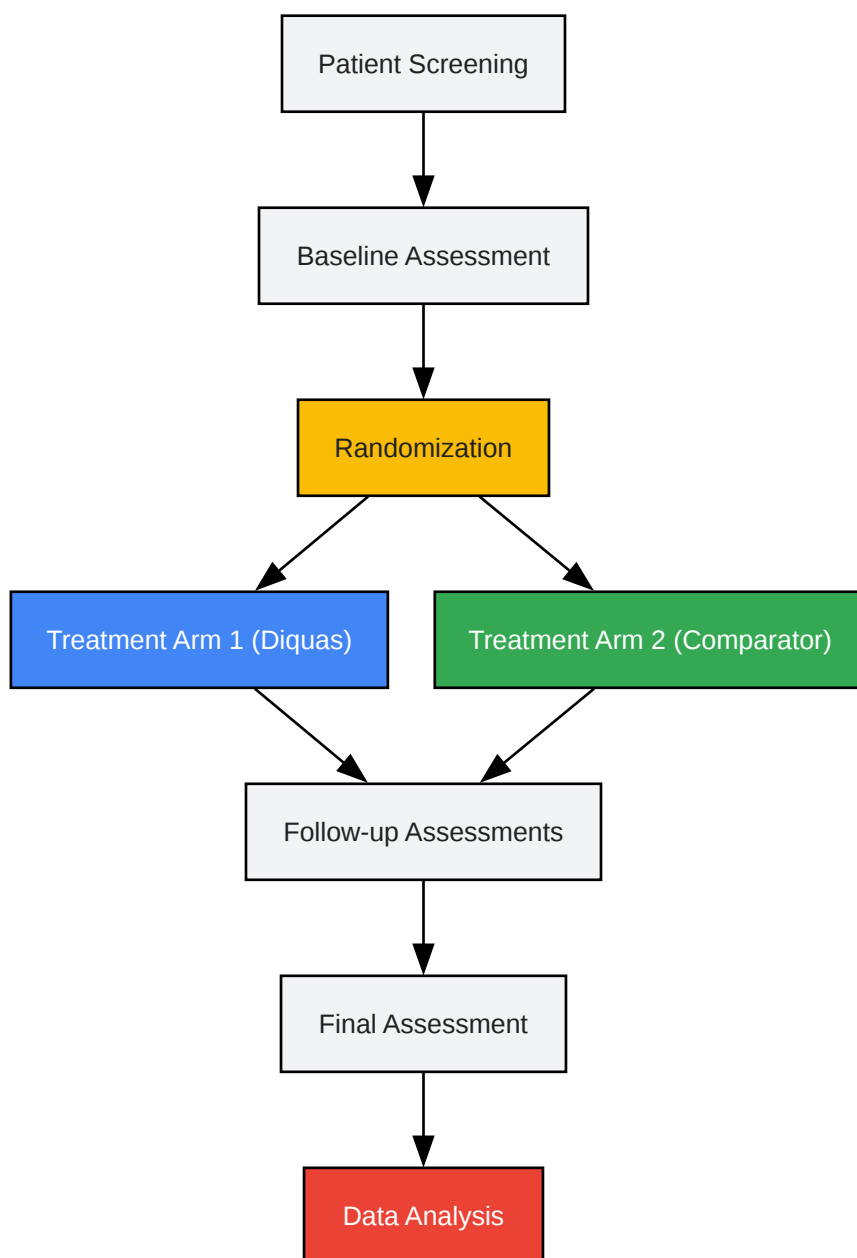
- The patient is instructed to blink several times to ensure even distribution of the fluorescein dye.
- Using a slit lamp with a cobalt blue filter, the tear film is observed.
- The time in seconds from the last complete blink to the appearance of the first dry spot or tear film disruption is recorded.
- The procedure is typically repeated three times, and the average value is calculated.

Corneal Fluorescein Staining

- Following TBUT measurement, the entire cornea is systematically scanned using the slit lamp with the cobalt blue filter.
- The cornea is divided into five regions for grading.
- The degree of punctate epithelial erosion in each region is graded using a standardized scale (e.g., Oxford Grading Scheme, 0-5 scale).
- A higher score indicates more severe ocular surface damage.

Schirmer's Test

- The test is performed without topical anesthesia.
- A standardized sterile filter paper strip is folded at the notch and inserted into the temporal third of the lower conjunctival sac of each eye.
- The patient is instructed to close their eyes gently for 5 minutes.
- After 5 minutes, the strips are removed, and the length of the moistened area from the notch is measured in millimeters.



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Generalized Experimental Workflow.

Conclusion

The available evidence from clinical trials indicates that **Diquas** is an effective treatment for improving tear film stability in patients with dry eye disease. Its dual-action mechanism of stimulating both water and mucin secretion provides a comprehensive approach to addressing the underlying pathophysiology of the condition.[1] In comparative studies, **Diquas** has

demonstrated superiority over artificial tears and comparable efficacy to other active treatments such as cyclosporine in improving tear film breakup time and reducing ocular surface staining. [3] It is important to note that no direct, head-to-head clinical trials comparing **Diquas** with lifitegrast were identified in the literature search. Future research should aim to fill this gap to provide a more complete picture of the comparative efficacy of available dry eye therapies.

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